5-(trimethylsilyl)thiophene-2-carbaldehyde
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Overview
Description
5-(Trimethylsilyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C8H12OSSi and a molecular weight of 184.33 g/mol It is a derivative of thiophene, a sulfur-containing heterocycle, and features a trimethylsilyl group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trimethylsilyl)thiophene-2-carbaldehyde typically involves the introduction of a trimethylsilyl group to a thiophene ring followed by formylation. One common method includes the reaction of thiophene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide to form 5-(trimethylsilyl)thiophene. This intermediate is then subjected to formylation using a reagent like dichloromethyl methyl ether (Cl2CHOCH3) in the presence of a Lewis acid such as titanium tetrachloride (TiCl4) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Trimethylsilyl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides (e.g., chloride, bromide) in the presence of a catalyst.
Major Products Formed
Oxidation: 5-(Trimethylsilyl)thiophene-2-carboxylic acid.
Reduction: 5-(Trimethylsilyl)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Trimethylsilyl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Mechanism of Action
The mechanism of action of 5-(trimethylsilyl)thiophene-2-carbaldehyde depends on its specific application. In chemical reactions, the trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates and facilitating selective transformations. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbaldehyde: Lacks the trimethylsilyl group, making it less sterically hindered and more reactive in certain transformations.
5-Methylthiophene-2-carbaldehyde: Contains a methyl group instead of a trimethylsilyl group, leading to different electronic and steric properties.
5-(Trimethylsilyl)furan-2-carbaldehyde: Similar structure but with an oxygen-containing furan ring instead of a sulfur-containing thiophene ring.
Uniqueness
5-(Trimethylsilyl)thiophene-2-carbaldehyde is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic effects. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions that might not be possible with other similar compounds .
Properties
CAS No. |
13960-01-5 |
---|---|
Molecular Formula |
C8H12OSSi |
Molecular Weight |
184.3 |
Purity |
95 |
Origin of Product |
United States |
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